L-fructose-1-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

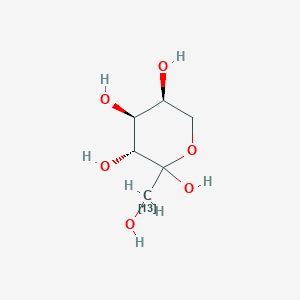

L-Fructose-1-13C is a labeled form of L-Fructose, where the carbon at position 1 is replaced with the isotope carbon-13. This isotopic labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific research. L-Fructose itself is a monosaccharide found in many fruits and plants, and its labeled form is used extensively in various fields such as biochemistry, pharmaceuticals, and nutrition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of L-Fructose-1-13C typically involves the incorporation of carbon-13 into the fructose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors such as 13C-glucose. The process often involves multiple steps of chemical reactions, including isomerization and reduction, to achieve the desired labeled compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of advanced techniques such as chromatography for purification and nuclear magnetic resonance (NMR) spectroscopy for verification of isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions: L-Fructose-1-13C undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding acids.

Reduction: Formation of sugar alcohols.

Substitution: Replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst.

Substitution: Various halogenating agents and nucleophiles.

Major Products:

Oxidation: Produces acids such as gluconic acid.

Reduction: Produces sugar alcohols like sorbitol.

Substitution: Produces halogenated sugars and other derivatives

Aplicaciones Científicas De Investigación

Metabolic Tracing Studies

L-Fructose-1-13C is extensively used in metabolic tracing studies to understand the metabolic pathways of fructose and its impact on various biological processes.

Case Study: Human Adipocytes Metabolism

A study investigated the metabolic fate of fructose in human adipocytes using this compound as a tracer. The research demonstrated that fructose significantly stimulates anabolic processes, including the synthesis of glutamate and fatty acids. The labeled fructose was added to adipocyte cultures, allowing researchers to trace its conversion into various metabolites over time. This study highlighted the utility of this compound in elucidating complex metabolic pathways and understanding how fructose contributes to energy metabolism and fat storage .

Table 1: Key Findings from Metabolic Tracing Studies

Nutritional Studies

This compound is also employed in nutritional research to assess the effects of dietary fructose on human metabolism.

Case Study: Fructose and Glucose Interaction

In a controlled study, researchers administered varying doses of this compound to subjects and measured the subsequent appearance of glucose in plasma. The findings indicated that fructose has a minimal impact on overall glucose appearance but contributes significantly to glucose production through gluconeogenesis pathways. This underscores the role of fructose in carbohydrate metabolism and its implications for dietary recommendations .

Pharmaceutical Development

The compound is utilized in pharmaceutical research for method development and validation, particularly in the context of drug formulations that involve carbohydrate metabolism.

Application in Drug Formulation

This compound is suitable for analytical method development and quality control applications related to drug formulations that require precise quantification of carbohydrate components. Its isotopic labeling allows for enhanced detection methods, improving the reliability of pharmaceutical analyses .

Advanced Analytical Techniques

The use of this compound extends to advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Case Study: NMR Spectroscopy

A study utilizing NMR spectroscopy with this compound provided insights into the metabolic pathways involved in converting fructose to glucose. The isotopic labeling allowed for detailed tracking of carbon atoms through various metabolic intermediates, enhancing our understanding of fructose's role in energy metabolism .

Mecanismo De Acción

The mechanism of action of L-Fructose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon-13 allows researchers to track the molecule through various biochemical processes, providing insights into the dynamics of metabolism. The molecular targets include enzymes involved in glycolysis and other metabolic pathways, and the pathways involved are those related to carbohydrate metabolism .

Comparación Con Compuestos Similares

D-Fructose-1-13C: Another isotopically labeled fructose but with a different stereochemistry.

13C-Glucose: Labeled glucose used for similar metabolic studies.

13C-Sucrose: Labeled sucrose used in carbohydrate metabolism research.

Uniqueness: L-Fructose-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct advantages in studying specific metabolic pathways. Its stereochemistry also makes it suitable for certain biological systems where L-forms are preferred over D-forms .

Propiedades

IUPAC Name |

(3R,4S,5S)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-WQHHIXOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C(O1)([13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.